molecular formula C18H19N5O3S B2505233 N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223853-56-2

N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2505233
CAS RN: 1223853-56-2
M. Wt: 385.44
InChI Key: CFFJISYJHOTWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic structure that is part of a broader class of compounds known for their potential as human A(3) (hA(3)) adenosine receptor antagonists. These compounds are of significant interest due to their selectivity and pharmacological profile, which makes them candidates for therapeutic applications. The significance of the 2-furyl ring and its substitution with aryl groups has been explored to enhance the selectivity and overcome metabolic issues associated with the furan ring .

Synthesis Analysis

The synthesis of related pyrazolo-triazolo-pyrimidines involves the substitution of the C(2)-furyl ring with an aryl group, which has been shown to enhance the pharmacological profile and selectivity of these compounds. The most potent derivatives in this series exhibit low nanomolar affinity for the hA(3) receptor, with one particular compound demonstrating a K(i) of 0.108 nM and excellent selectivity over other adenosine receptor subtypes . This suggests that the synthesis strategy focusing on ring substitution is effective in improving the desired properties of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds, particularly the pyrazolo-triazolo-pyrimidines, has been investigated through receptor-driven molecular modeling. This approach is based on a model of the A(3) receptor derived from the crystallographic structure of the human A(2A) receptor. The modeling supports the experimental binding data and helps to justify the observed selectivity against other receptor subtypes. The presence of the aryl group in place of the C(2)-furyl ring is a key factor in the enhanced selectivity .

Chemical Reactions Analysis

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their chemical reactions, including alkylation at the N(3)-position and the generation of ylides. These ylides can undergo thermolysis to yield 2-cyanamido-pyrimidines or, in the case of N(3)-phenylacyliminium salts, can lead to ring transformation reactions producing various heterocyclic structures such as oxazolones and imidazol-2-ylpyrimidines. The reaction mechanisms for these transformations have been discussed, providing insight into the chemical behavior of triazolo-pyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to have high affinity and selectivity for the hA(3) receptor, which is a desirable trait for potential therapeutic agents. The stability and reactivity of the compound can be inferred from the synthesis and reaction analysis, indicating that the compound is amenable to chemical modifications that could further enhance its pharmacological profile .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of compounds related to "N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" have demonstrated significant antitumor activity. For instance, compounds with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013). Additionally, new series of compounds, including those synthesized through modifications of related structures, showed promising antitumor activities, suggesting the significance of structural variations in enhancing therapeutic potential (Abdelhamid et al., 2016).

Antibacterial Activity

Research has also explored the antibacterial properties of compounds within the same class, indicating potential applications beyond oncology. For example, certain derivatives demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting these compounds could be developed as new antibacterial agents (Prakash et al., 2007). This highlights the broad spectrum of biological activities that compounds related to "this compound" might possess.

Structural and Synthetic Studies

Significant effort has been dedicated to the structural elucidation and synthetic strategies of related compounds, which are crucial for understanding their mechanism of action and improving their biological activities. Innovations in synthesis, such as the development of new synthetic routes or the discovery of novel reactions, contribute to the expansion of this compound class and its potential applications in medicine and biology. Studies have detailed efficient synthesis methods and the characterization of these compounds, providing foundational knowledge for further research and development (Lahmidi et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFJISYJHOTWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.